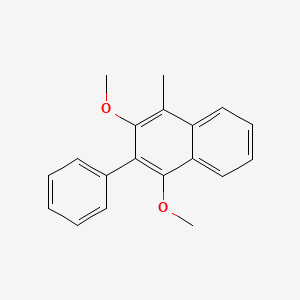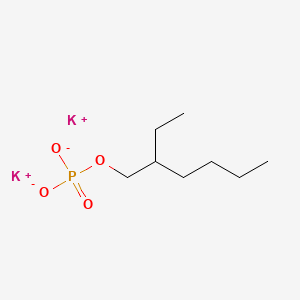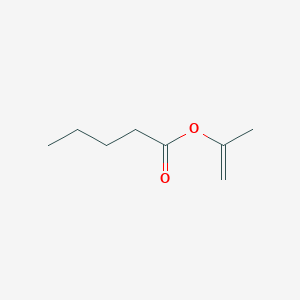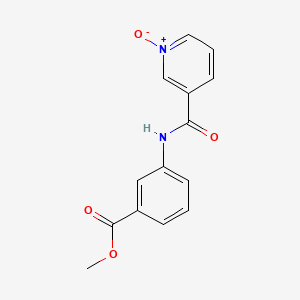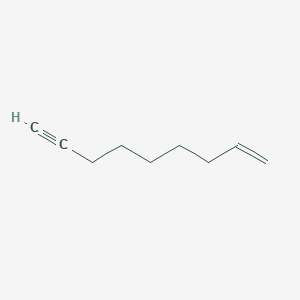![molecular formula C12H15NO5 B14475765 2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid CAS No. 66217-09-2](/img/structure/B14475765.png)
2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid is an organic compound with a complex structure that includes a phenyl ring, hydroxymethyl group, and diacetic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(hydroxymethyl)benzylamine with diethyl malonate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce primary alcohols or amines.
Applications De Recherche Scientifique
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid involves its interaction with specific molecular targets. The hydroxymethyl and diacetic acid groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A similar compound with two pyridine rings, used as a ligand in coordination chemistry.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxylic acid groups, used in various industrial and medical applications.
Uniqueness
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial uses.
Propriétés
Numéro CAS |
66217-09-2 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-[carboxymethyl-[[2-(hydroxymethyl)phenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c14-8-10-4-2-1-3-9(10)5-13(6-11(15)16)7-12(17)18/h1-4,14H,5-8H2,(H,15,16)(H,17,18) |
Clé InChI |
QHQBYKULCSEZPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN(CC(=O)O)CC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
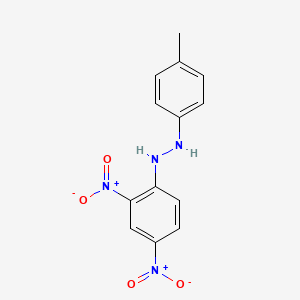

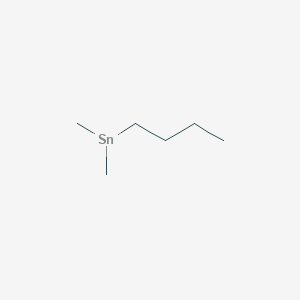

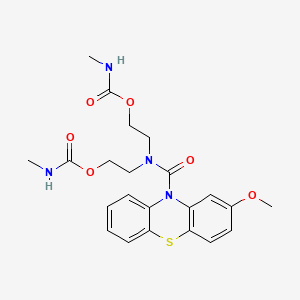
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
